4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide
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Overview
Description
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide is a versatile compound with a unique structure that makes it valuable in various scientific research fields. This compound belongs to the class of isothiazoles, which are known for their diverse biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of thioamides with α-haloketones can yield isothiazoles.
Introduction of Amino and Carboxamide Groups: The amino and carboxamide groups can be introduced through nucleophilic substitution reactions. This involves the reaction of the isothiazole ring with appropriate amines and carboxylic acid derivatives.
Functionalization with Isobutyl and Thienylmethyl Groups: The final step involves the functionalization of the isothiazole ring with isobutyl and thienylmethyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, amines, carboxylic acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound can inhibit the activity of specific enzymes involved in critical biological processes.
Modulation of Receptors: It can bind to and modulate the activity of receptors, affecting cellular signaling pathways.
Interaction with DNA/RNA: The compound may interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N~3~-isobutyl-N~5~-isopropylisothiazole-3,5-dicarboxamide
- 4-amino-N~3~-isobutyl-N~5~-(1-methylpropyl)isothiazole-3,5-dicarboxamide
Uniqueness
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its thienylmethyl group, in particular, contributes to its enhanced bioactivity and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-3-N-(2-methylpropyl)-5-N-(thiophen-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-8(2)6-16-13(19)11-10(15)12(22-18-11)14(20)17-7-9-4-3-5-21-9/h3-5,8H,6-7,15H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJUQWNSOCGNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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